Methyl 5-(5-Bromo-2-pyridyl)isoxazole-3-carboxylate
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Overview
Description
Methyl 5-(5-Bromo-2-pyridyl)isoxazole-3-carboxylate is a heterocyclic compound that features an isoxazole ring substituted with a bromopyridyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(5-Bromo-2-pyridyl)isoxazole-3-carboxylate typically involves a multi-step process. One common method is the (3 + 2) cycloaddition reaction, where an alkyne acts as a dipolarophile and a nitrile oxide as the dipole . This reaction can be catalyzed by metals such as copper (Cu) or ruthenium (Ru), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(5-Bromo-2-pyridyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cycloaddition Reactions: The isoxazole ring can participate in cycloaddition reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoxazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Methyl 5-(5-Bromo-2-pyridyl)isoxazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential drug candidate in various therapeutic areas, including neurology and oncology.
Industry: Utilized in the development of new materials and catalysts for chemical reactions.
Mechanism of Action
The mechanism of action of Methyl 5-(5-Bromo-2-pyridyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The isoxazole ring can bind to biological targets, modulating their activity. For example, it may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(2-Pyridyl)isoxazole-3-carboxylate: Similar structure but lacks the bromine atom.
Methyl 3-(benzyloxy)isoxazole-5-carboxylate: Contains a benzyloxy group instead of a bromopyridyl group.
Uniqueness
Methyl 5-(5-Bromo-2-pyridyl)isoxazole-3-carboxylate is unique due to the presence of the bromopyridyl group, which can enhance its biological activity and specificity. This structural feature distinguishes it from other isoxazole derivatives and contributes to its potential as a versatile compound in drug discovery and development .
Properties
Molecular Formula |
C10H7BrN2O3 |
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Molecular Weight |
283.08 g/mol |
IUPAC Name |
methyl 5-(5-bromopyridin-2-yl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C10H7BrN2O3/c1-15-10(14)8-4-9(16-13-8)7-3-2-6(11)5-12-7/h2-5H,1H3 |
InChI Key |
TZWJMFGAILZFNW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NOC(=C1)C2=NC=C(C=C2)Br |
Origin of Product |
United States |
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